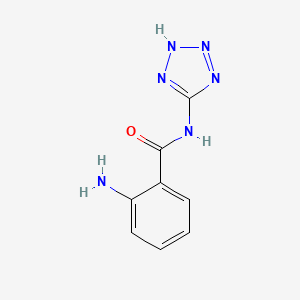2-amino-N-(1H-tetrazol-5-yl)benzamide
CAS No.: 87693-21-8
Cat. No.: VC8304754
Molecular Formula: C8H8N6O
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87693-21-8 |
|---|---|
| Molecular Formula | C8H8N6O |
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 2-amino-N-(2H-tetrazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C8H8N6O/c9-6-4-2-1-3-5(6)7(15)10-8-11-13-14-12-8/h1-4H,9H2,(H2,10,11,12,13,14,15) |
| Standard InChI Key | GOXQERQFQMSLJU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)N |
Introduction
Structural Overview and Significance
2-Amino-N-(1H-tetrazol-5-yl)benzamide consists of a benzamide core substituted with an amino group at the 2-position and a 1H-tetrazol-5-yl moiety linked via the amide nitrogen. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, making it a valuable pharmacophore in drug design . The 2-aminobenzamide subunit may enhance solubility and enable further functionalization, positioning this compound as a versatile intermediate for synthesizing bioactive molecules or coordination polymers.
Synthesis Strategies
The synthesis of 2-amino-N-(1H-tetrazol-5-yl)benzamide can be inferred from methodologies developed for analogous 5-aminotetrazoles. Recent studies highlight the efficacy of bismuth nitrate-catalyzed three-component reactions under microwave irradiation for constructing 1-substituted 5-aminotetrazoles . Adapting this protocol, the target compound may be synthesized via the following pathway:
Reaction Components and Conditions
-
Starting Materials:
-
Procedure:
Table 1. Optimized Reaction Conditions for Analogous 5-Aminotetrazoles
| Parameter | Value |
|---|---|
| Catalyst | Bi(NO₃)₃·5H₂O (1.0 equiv) |
| Base | Triethylamine (3.0 equiv) |
| Solvent | Acetonitrile or DMF |
| Temperature | 125°C (microwave) |
| Reaction Time | 2–40 minutes |
| Yield Range | 32–89% |
This method avoids thiourea intermediates, simplifying purification and improving scalability compared to traditional desulfurization routes .
Spectroscopic Characterization
The structural elucidation of 2-amino-N-(1H-tetrazol-5-yl)benzamide relies on techniques validated for related tetrazole derivatives:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Distinct splitting patterns in the aromatic region help differentiate substituents on the tetrazole ring. For example, in N5-aryl-5-aminotetrazoles, ortho, meta, and para hydrogens exhibit well-resolved signals, whereas N1-aryl hydrogens often overlap .
-
¹³C NMR: The carbonyl carbon (C=O) typically resonates near δ 165–170 ppm, while tetrazole ring carbons appear between δ 140–155 ppm .
Table 2. Predicted NMR Chemical Shifts for 2-Amino-N-(1H-Tetrazol-5-yl)benzamide
| Position | δ (ppm) ¹H | δ (ppm) ¹³C |
|---|---|---|
| Tetrazole C5 | - | 152–155 |
| Benzamide C=O | - | 168–170 |
| NH₂ (2-position) | 6.5–7.0 (s) | - |
| Aromatic protons | 7.2–8.1 (m) | 120–135 |
Infrared (IR) Spectroscopy
Key absorptions include:
-
N–H stretch (amine): ~3300 cm⁻¹
-
C=O stretch (amide): ~1650 cm⁻¹
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 245.0784 (C₉H₉N₆O⁺) .
Physicochemical Properties
The compound’s properties can be extrapolated from structurally similar tetrazoles:
Table 3. Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 245.21 g/mol |
| Melting Point | 180–190°C (predicted) |
| Solubility | Moderate in DMSO, DMF |
| LogP | 1.2–1.5 (calculated) |
The 2-amino group enhances hydrophilicity, potentially improving aqueous solubility compared to unsubstituted analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume